REACTION_CXSMILES
|
FC1C=NN([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)C=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][C:14]1=[O:19]>>[O:19]=[C:14]1[N:13]([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)[CH2:18][CH2:17][O:16][CH2:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=NN(C1)C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(COCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1COCCN1C1(CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |